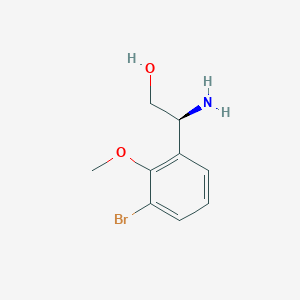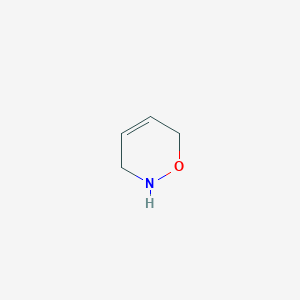
3,6-dihydro-2H-1,2-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-2H-1,2-oxazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it a versatile building block for the synthesis of various biologically active molecules .
Méthodes De Préparation
The synthesis of 3,6-dihydro-2H-1,2-oxazine can be achieved through several methods, including:
(4+2) Cycloaddition: This method involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of this compound.
Formal (3+3) Cycloadditions: This method involves the reaction of nitrones with lithiated alkoxyallenes.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial production methods often utilize solid-phase synthesis to afford mixtures of stereo- and regioisomers. Analytical conditions for the analysis of the isomer ratio are developed using high-performance liquid chromatography (HPLC) with chiral stationary phases .
Analyse Des Réactions Chimiques
3,6-Dihydro-2H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reductive cleavage of the N-O bond leads to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include nitroso compounds, conjugated dienes, and chiral phosphoric acids. Major products formed from these reactions include tetrahydro-1,2-oxazines and 1,4-amino alcohols .
Applications De Recherche Scientifique
3,6-Dihydro-2H-1,2-oxazine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3,6-dihydro-2H-1,2-oxazine involves its ability to undergo various chemical transformations. The compound can participate in cycloaddition reactions, leading to the formation of complex structures. The molecular targets and pathways involved in these reactions include nitroso compounds and conjugated dienes .
Comparaison Avec Des Composés Similaires
3,6-Dihydro-2H-1,2-oxazine can be compared with other similar compounds, such as:
Tetrahydro-1,2-oxazine: Formed through the reduction of this compound.
1,4-Amino Alcohols: Also formed through the reduction of this compound.
1,2-Oxazines: These compounds share a similar structure but differ in their reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H7NO |
|---|---|
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
3,6-dihydro-2H-oxazine |
InChI |
InChI=1S/C4H7NO/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 |
Clé InChI |
DNUJVGBNIXGTHC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCON1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
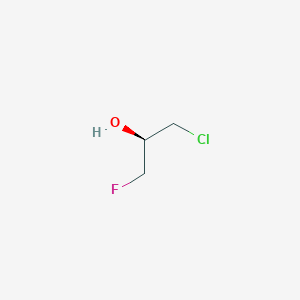
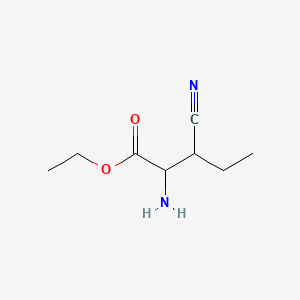
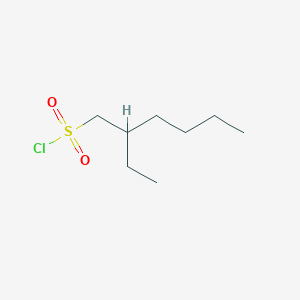
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
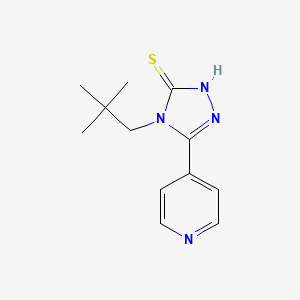
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
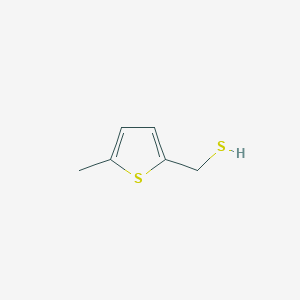
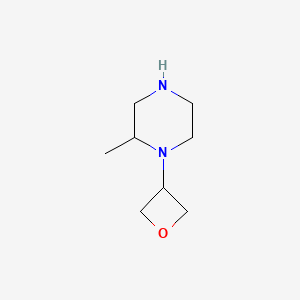

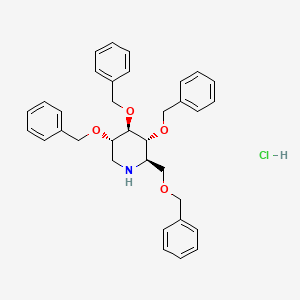
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
